Product packaging for Strontium silicide(Cat. No.:CAS No. 12138-28-2)

Strontium silicide

Cat. No.: B075942
CAS No.: 12138-28-2
M. Wt: 143.8 g/mol
InChI Key: DXKAKWDPPFFMSM-UHFFFAOYSA-N
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Description

Strontium silicide (SrSi2) is an intermetallic compound of significant interest in advanced materials research, primarily valued for its semiconductor and thermoelectric properties. As a narrow-bandgap semiconductor, it exhibits promising characteristics for the development of novel optoelectronic devices and infrared detectors. Its crystallizing in a tetragonal structure, it is a subject of study in the field of Zintl phases, providing a platform for investigating structure-property relationships in complex solid-state systems. A key research application lies in thermoelectrics, where this compound's ability to convert heat directly into electricity is explored for waste heat recovery and sustainable energy generation. Furthermore, its role as a precursor for the synthesis of strontium-based oxide thin films via vapor-phase deposition techniques is critical for developing next-generation electronic and protective coatings. This high-purity reagent is essential for fundamental research in solid-state chemistry, physics, and materials engineering, enabling the exploration of new functional materials. It is supplied For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Si2Sr B075942 Strontium silicide CAS No. 12138-28-2

Properties

InChI

InChI=1S/2Si.Sr/q2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKAKWDPPFFMSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Si-].[Si-].[Sr+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Si2Sr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12138-28-2, 12039-65-5
Record name Strontium silicide (SrSi2)
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Record name Strontium disilicide
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Record name Strontium silicide
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Synthetic and Growth Methodologies for Strontium Silicide Materials

Bulk Strontium Silicide Synthesis

The production of bulk this compound typically involves methods that allow for the reaction of strontium and silicon precursors in significant quantities. These methods are foundational for producing the raw materials needed for further processing or for applications where large volumes of the compound are required.

Solid-State Reaction Pathways for this compound Formation

Solid-state reactions are a common and direct method for synthesizing this compound. This approach generally involves the high-temperature treatment of elemental strontium and silicon powders. The powders are mixed in the desired stoichiometric ratio, pressed into pellets, and heated in an inert atmosphere or vacuum to prevent the formation of oxides and nitrides. The reaction typically initiates at around 600°C, with optimal synthesis temperatures ranging from 900°C to 1,200°C. Prolonged heating for 8 to 12 hours is often necessary to ensure the complete diffusion of the elements and the formation of a homogeneous silicide phase.

Several parameters are critical to controlling the phase purity of the final product. The temperature is a key factor, as higher temperatures can help reduce residual strontium oxide (SrO). However, excessively high temperatures or rapid heating rates (e.g., >5°C/min) can lead to the formation of undesired secondary phases such as Sr₅Si₃. The particle size of the precursor powders also plays a role in the reaction kinetics.

Table 1: Solid-State Reaction Parameters for SrSi₂ Synthesis

Parameter Optimal Range Effect on Phase Purity
Temperature 900°C – 1,200°C Higher temperatures can reduce SrO residues; temperatures above 1,200°C risk the formation of secondary phases like Sr₅Si₃.
Heating Duration 8–12 hours Ensures complete atomic diffusion and minimizes unreacted precursors.
Heating Rate ~5°C/min Controlled ramp rates are necessary to prevent the formation of secondary phases.
Atmosphere Inert (e.g., Argon) or Vacuum Prevents the formation of strontium oxide and nitride. wikipedia.org

An alternative solid-state method is mechanochemical synthesis , which utilizes high-energy ball milling. In this process, powders of strontium and silicon are subjected to intense mechanical forces at room temperature, inducing a solid-state reaction through mechanical alloying. academie-sciences.fr This technique avoids the need for high initial process temperatures but typically requires a subsequent annealing step to crystallize the desired SrSi₂ phase.

High-Pressure, High-Temperature Synthesis of this compound Phases

Applying high pressure in conjunction with high temperature can lead to the formation of this compound phases that are not stable under ambient conditions. nih.gov This method allows for the exploration of novel crystal structures with unique properties. For instance, the binary phase SrSi₆, which is metastable at ambient pressure, has been synthesized at a pressure of 10 GPa and a temperature of approximately 1520 K. znaturforsch.com Upon release of pressure, this phase can be recovered and studied, although it may decompose upon heating. znaturforsch.com

The synthesis is typically carried out in a multi-anvil press or a diamond anvil cell, where the precursor materials are subjected to extreme conditions. nih.govmpg.de For example, the synthesis of the related compound BaSi₃ is achieved at pressures between 12 and 15 GPa and temperatures ranging from 800 to 1050 K. mdpi.com This approach is particularly valuable for synthesizing new materials with dense structures and potentially novel electronic or thermoelectric properties. mdpi.comarxiv.org

Advanced Chemical Synthesis Routes for Strontium Silicides

Beyond conventional solid-state reactions, advanced chemical synthesis routes offer alternative pathways to produce strontium silicides, often with greater control over purity and morphology.

One such method is flux growth , where a low-melting-point metal, such as magnesium (Mg) or zinc (Zn), is used as a solvent for the reaction between strontium and silicon. acs.orgfsu.edu The reactants are dissolved in the molten flux, and upon slow cooling, the desired silicide phase crystallizes out. This technique is particularly useful for growing single crystals and for synthesizing Zintl phases of strontium silicides, which are compounds with complex anionic structures. acs.orgmorressier.com

Another advanced method is Self-Propagating High-Temperature Synthesis (SHS) . twi-global.com This process utilizes a highly exothermic reaction between the precursors. twi-global.comdoi.org Once initiated by a localized heat source, a combustion wave propagates through the reactant mixture, converting it into the final product. doi.org SHS is a rapid and energy-efficient method for producing a variety of intermetallic compounds, including silicides. twi-global.comscientific.net The process can be conducted in different modes, such as propagating mode or simultaneous combustion, to control the final product's characteristics. doi.org

Epitaxial Growth and Thin Film Deposition of this compound

For applications in electronics and optoelectronics, the growth of high-quality, single-crystal thin films of this compound is essential. Epitaxial growth techniques provide atomic-level control over the film's structure and interface with the substrate.

Molecular Beam Epitaxy (MBE) of this compound Thin Films

Molecular Beam Epitaxy (MBE) is a high-vacuum deposition technique used to grow high-purity epitaxial films. In the context of this compound, MBE is often employed to create a template layer on a silicon substrate, which facilitates the subsequent epitaxial growth of other materials, such as functional oxides. mdpi.com

A typical process for growing an epitaxial SrSi₂ layer on a Si(001) substrate involves the deposition of a sub-monolayer, often a half-monolayer, of strontium metal onto the silicon surface at an elevated temperature, typically around 550-600°C. americanelements.com This leads to the formation of a (2x1) reconstructed this compound template layer. americanelements.com The growth process is monitored in-situ using techniques like Reflection High-Energy Electron Diffraction (RHEED), which allows for real-time observation of the film's crystal structure and morphology. This precise control ensures the formation of a well-ordered, crystalline silicide layer that can serve as a high-quality template for further device fabrication. mdpi.comnih.gov

Atomic Layer Deposition (ALD) for this compound Layer Formation

Atomic Layer Deposition (ALD) is a thin-film deposition technique that relies on sequential, self-limiting surface reactions. nih.gov While direct ALD of this compound is not commonly reported, ALD is used to create ordered strontium-terminated silicon surfaces that are precursors to silicide formation and are excellent templates for epitaxial oxide growth. americanelements.com

The process typically involves the ALD of strontium oxide (SrO) onto a Si(100) substrate using precursors like bis(triisopropylcyclopentadienyl)strontium and water. nih.gov Following the deposition of a few monolayers of SrO, the substrate is annealed at high temperatures (800–850 °C). nih.gov This annealing step serves to deoxidize the surface, removing the interfacial SiO₂ and promoting the reaction between strontium and silicon to form an ordered Sr/Si(100) surface with a 2x1 reconstruction, which is a key step towards forming a silicide template. americanelements.comnih.gov This ALD-based approach presents a potential alternative to MBE for creating high-quality templates for integrated electronic devices. nih.gov

An exploration of the synthesis and growth methodologies for this compound materials reveals a sophisticated interplay of chemical and physical processes. The formation of high-quality this compound thin films and layers is critical for their application in advanced electronic and materials science domains. This article delves into specific techniques and phenomena that govern the creation of these materials, focusing on vapor deposition, interdiffusion, and substrate engineering.

3 Vapor Deposition Techniques for this compound Systems

Vapor deposition techniques are fundamental in producing high-purity, uniform thin films of this compound, essential for semiconductor applications. These methods involve the delivery of precursor materials in the vapor phase onto a substrate where they react and form the desired silicide layer. Key techniques include Chemical Vapor Deposition (CVD), Molecular Beam Epitaxy (MBE), Atomic Layer Deposition (ALD), and Physical Vapor Deposition (PVD).

Chemical Vapor Deposition (CVD): This technique enables the deposition of SrSi₂ thin films on silicon substrates through vapor-phase reactions. researchgate.net It relies on volatile precursors for both strontium and silicon. The reaction typically occurs in a vacuum chamber at elevated temperatures, generally between 700°C and 900°C. researchgate.net CVD is highly desirable for its potential in large-scale production of crystalline oxide films. rsc.org

CVD ParameterTypical Value/MaterialPurpose
Strontium PrecursorSr(C₅(ⁱC₃H₇)₃H₂)₂ (bis(triisopropylcyclopentadienyl)strontium)Volatile source of strontium
Silicon PrecursorSiH₄ (Silane)Source of reactive silicon
Substrate Temperature700°C - 900°CProvides thermal energy for reaction
AtmosphereVacuum (<10⁻⁷ Pa)Minimizes contamination

Molecular Beam Epitaxy (MBE): MBE offers atomic-level control for growing epitaxial SrSi₂ layers, which is ideal for creating heterostructures. researchgate.net In this process, elemental sources of strontium and titanium are used, with molecular beams of the elements directed onto a heated substrate in an ultra-high vacuum environment. rutgers.edu For instance, a half monolayer of strontium metal can be reacted with a clean Si(001) surface at approximately 700°C to form a thin, epitaxial this compound layer. researchgate.net This silicide layer serves to protect the underlying silicon from oxidation, preserving an epitaxial template for subsequent oxide growth. rutgers.edu

Laser-Assisted Molecular Beam Epitaxy (LMBE) / Pulsed Laser Deposition (PLD): LMBE, a variant of PLD, uses a high-power laser to ablate targets of strontium and silicon. This generates a plasma plume that deposits onto a heated substrate. researchgate.net This method is effective for achieving submonolayer coverage of SrSi₂ to terminate a silicon surface for oxide epitaxy. cranfield.ac.ukiucr.orgaip.org The stability of the resulting silicide layer is notable even at the high temperatures required for its formation. cranfield.ac.ukiucr.org

Atomic Layer Deposition (ALD): ALD is a chemical route for growing epitaxial films at relatively lower temperatures than MBE. rsc.org It involves sequential, self-limiting surface reactions. For strontium-containing films, precursors like strontium bis(tri-isopropylcyclopentadienyl) are used with water as a co-reactant. researchgate.net An ordered (2 × 1) this compound template layer, which is an excellent base for epitaxial SrTiO₃ growth, can be formed using ALD followed by annealing at 800–850 °C. researchgate.net

Physical Vapor Deposition (PVD): PVD methods, such as sputtering, are also employed for depositing this compound films. acs.org In RF magnetron sputtering, a sintered SrSi₂ target is used to deposit films onto a substrate like Al₂O₃. acs.org The properties of the resulting film, including the phase composition, can be controlled by adjusting parameters like the deposition temperature. acs.org

4 Interdiffusion Processes in this compound Layer Growth

The formation of this compound layers is often governed by interdiffusion processes, where atoms from the deposited material and the substrate migrate and react at the interface. This phenomenon is particularly crucial when growing silicides directly on silicon substrates or when using strontium-based layers for surface modification.

Research has shown that Sr₂Si layers can be formed through an interdiffusion process between deposited strontium atoms and a silicon substrate. researchgate.net Similarly, when strontium oxide (SrO) is used in a deoxidation process on silicon, a gradual compositional change is observed, transitioning from this compound at the silicon interface to strontium silicate (B1173343) and then SrO in the upper layers. rsc.orgnih.gov This indicates that silicon from the substrate diffuses outwards to react with the strontium. rsc.org

The thermal stability of the interface is a key concern, as interdiffusion can be triggered by annealing at elevated temperatures. For example, in SrTiO₃ films grown on silicon, significant diffusion of Si from the substrate into the film can occur during annealing, leading to the formation of secondary silicate phases. iucr.org The interface composition is highly sensitive to the recrystallization temperature; lower temperatures may result in a strontium silicate phase, while higher temperatures can lead to titanium diffusion into the silicon, forming TiSiₓ islands. rutgers.edu

The kinetics of interdiffusion can be complex. In many thin-film systems, intermetallic compounds tend to form sequentially, growing one by one, rather than all at once as seen in bulk systems. annualreviews.org The growth of these layers often follows a parabolic rate law, indicating a diffusion-controlled process. capes.gov.br In Mo/Si multilayers, for instance, two distinct stages of interlayer growth are observed: an initial surge followed by a slower, steady-state growth where the interdiffusion coefficient is constant. optica.org Such kinetic understanding is vital for controlling the thickness and composition of the resulting silicide layers. The formation of elastic stresses within the material during interdiffusion can also significantly affect the final distribution of elements, sometimes leading to stable, steep compositional gradients. aps.org

5 Substrate Engineering for Controlled this compound Thin Film Growth

The choice and preparation of the substrate are critical for controlling the growth, crystal structure, and quality of this compound thin films. Substrate engineering involves selecting appropriate materials, surface orientations, and buffer layers to template the desired film growth.

Silicon Substrates: The most common substrate for this compound growth is single-crystal silicon, particularly with a (001) orientation. rutgers.edursc.org A critical step in using silicon is the formation of an initial, ordered this compound template layer on the surface. researchgate.net This is often achieved by depositing a sub-monolayer of strontium onto a clean Si(001) surface at high temperatures (around 600-700°C). aip.orgcornell.edu This initial silicide layer is crucial as it acts as an oxidation-resistant layer, protecting the silicon surface and providing a template for the subsequent epitaxial growth of other functional oxides like SrTiO₃. rutgers.educapes.gov.brcornell.edu The formation of this stable (2×1) reconstructed surface is considered a key enabling template for oxide epitaxy on silicon. researchgate.net

Buffer Layers: The use of buffer layers is a common strategy in substrate engineering. Strontium oxide (SrO) is frequently used as a buffer layer for growing perovskite oxides on silicon. researchgate.net The SrO can act as a deoxidizing agent and a template for subsequent growth. aip.orgrsc.org When SrTiO₃ is used as a buffer layer, an initial this compound layer is still often formed first to ensure a high-quality interface. aip.orgcornell.edu The thickness of the buffer layer is also a critical parameter; for example, SrTiO₃ films on silicon that are thicker than 5 unit cells may begin to relax, which would be suboptimal for the growth of a subsequent layer that is better lattice-matched to the strained buffer. aip.orgcornell.edu

Alternative Substrates: While silicon is prevalent, other substrates can be used to achieve specific properties. For instance, single-phase Sr₂Si layers have been successfully grown on Mg₂Si/Si substrates, where the interdiffusion process between strontium and the Mg₂Si/Si substrate suppresses the formation of other silicide phases like SrSi and SrSi₂. researchgate.net This demonstrates how substrate choice can directly influence the stoichiometry of the resulting film. In other studies, SrSi₂ thin films have been deposited on (001) Al₂O₃ substrates via sputtering to investigate their thermoelectric properties. acs.org

The table below summarizes engineered substrates used for this compound growth.

Substrate/Buffer SystemPurposeResulting Film/Interface
Sr on Si(001)Formation of a protective, epitaxial templateOrdered (2x1) this compound layer
SrO on Si(001)Deoxidation and buffer for oxide growthThis compound at the interface, followed by silicate and SrO
Mg₂Si/SiPhase control of this compoundSingle-phase Sr₂Si layers
SrTiO₃ on Si(001)Buffer layer for functional oxide integrationOften requires an initial Sr-silicide layer for quality
Al₂O₃Substrate for thermoelectric film studiesPolycrystalline SrSi₂ films

Crystallographic Analysis and Structural Investigations of Strontium Silicide

Phase Equilibria and Polymorphism in the Strontium-Silicon System

The strontium-silicon (Sr-Si) system is characterized by the formation of several stable intermetallic compounds and exhibits complex polymorphic behavior, particularly in its silicon-rich phases.

Investigations of the Sr-Si phase diagram through methods like differential thermal analysis, metallographic analysis, X-ray diffraction, and electron microscopy have confirmed the existence of four stable intermediate phases. wikipedia.org These intermetallic compounds are formed at specific stoichiometric ratios of strontium and silicon. The identified stable phases are Sr₂Si, Sr₅Si₃, SrSi, and SrSi₂. wikipedia.orgaps.org Each of these phases possesses a distinct crystal structure under standard conditions. wikipedia.org

PhaseCrystal Structure TypeCrystal System
Sr₂Sianti-PbCl₂-typeOrthorhombic
Sr₅Si₃Cr₅B₃-typeTetragonal
SrSiCrB-typeOrthorhombic
α-SrSi₂ (low-temp)SrSi₂-typeCubic

Table 1: Stable intermetallic phases in the Strontium-Silicon system and their corresponding crystal structures under standard conditions. Data sourced from wikipedia.org.

Strontium disilicide (SrSi₂) is known to be dimorphic. wikipedia.org At lower temperatures, it exists in a cubic form, designated α-SrSi₂, which is the most stable phase. wikipedia.orgamericanelements.com At higher temperatures, it transitions to a tetragonal polymorph, β-SrSi₂, which adopts the α-ThSi₂-type structure. wikipedia.org This high-temperature phase has been observed to have a solid solubility range from approximately 62.0 to 66.7 atomic percent silicon. wikipedia.org

In addition to these stable polymorphs, a metastable layered phase of SrSi₂ has been identified, particularly in thin films prepared by methods such as sputtering. americanelements.com The formation of this layered phase occurs at lower deposition temperatures (below 600°C), while the more stable cubic phase is favored at higher temperatures (above 700°C). americanelements.com The formation energies of the layered, cubic, and tetragonal phases are competitive, and the phase composition can be controlled by adjusting deposition temperature and subsequent heat treatments. americanelements.com For instance, heat treatment of a film consisting of the layered phase at 700°C can lead to its transformation into an almost pure cubic single phase. americanelements.com

PhaseCommon NameCrystal SystemStability/Formation Conditions
α-SrSi₂Cubic PhaseCubicStable low-temperature phase. wikipedia.orgamericanelements.com
β-SrSi₂Tetragonal PhaseTetragonal (α-ThSi₂-type)Stable high-temperature phase. wikipedia.org
-Layered Phase-Metastable, forms in thin films <600°C. americanelements.com

Table 2: Polymorphs of Strontium Disilicide (SrSi₂). Data sourced from wikipedia.orgamericanelements.com.

The application of high pressure induces structural phase transitions in strontium silicides. In situ X-ray diffraction studies have shown that strontium disilicide (SrSi₂) undergoes a transformation to a high-pressure phase. nih.gov This high-pressure polymorph has the α-ThSi₂-type structure, the same crystal structure as the stable high-temperature phase (β-SrSi₂). wikipedia.orgnih.govwikipedia.org This transition has been observed at pressures up to 7.8 GPa and temperatures reaching 1300 K. nih.gov The structures that appear at high pressures in alkaline-earth-metal disilicides like SrSi₂ are often the same as those of disilicides with a smaller volume per formula unit under ambient conditions. nih.gov

Polymorphic Transitions in Strontium Disilicide (e.g., Cubic and Layered Phases)

Advanced Structural Characterization of Strontium Silicide Materials

The precise determination of the crystal structures of this compound phases relies on advanced characterization techniques, primarily X-ray and neutron diffraction.

X-ray diffraction (XRD) is a fundamental technique for the crystallographic analysis of strontium silicides. It is extensively used to identify the various intermetallic phases within the Sr-Si system and to determine their crystal structures. wikipedia.orgaps.org For example, XRD analysis was crucial in the comprehensive investigation of the Sr-Si phase diagram, allowing for the characterization of the four stable compounds. wikipedia.org

In the context of material synthesis and processing, XRD is used to verify phase purity and refine structural details. nih.gov For instance, in the study of heterostructures, synchrotron XRD has been employed to analyze the composition of layers formed during the deoxidation of silicon surfaces with strontium, confirming the presence of this compound at the interface with silicon, which then transitions to strontium silicate (B1173343) and strontium oxide in the upper layers. nih.govamericanelements.com Furthermore, XRD patterns are used to index diffraction peaks to specific space groups, as demonstrated in studies of Sr-deficient SrCaSi₂ alloys where the major peaks were indexed to the P4₃32 space group. nih.gov

Neutron diffraction is a powerful complementary technique to XRD for structural analysis. While extensive neutron diffraction studies focused specifically on binary this compound phases are not widely reported in the literature, the technique has been applied to ternary silicides containing strontium.

For example, neutron powder diffraction (NPD) has been used to study the crystal and magnetic structures of compounds like EuPd₃Si₂ and its non-magnetic analogue SrPd₃Si₂. aps.org Such studies help in corroborating details of the crystal structure obtained from other methods and are particularly useful for determining the positions of lighter elements or distinguishing between elements with similar X-ray scattering power. aps.org Although specific investigations into the fundamental binary phases like SrSi or SrSi₂ using neutron diffraction are less common, the principles of the technique make it highly suitable for detailed structural refinement should such studies be undertaken.

Electron Diffraction Techniques for Local Structure Determination in Strontium Silicides

Electron diffraction (ED) is a powerful technique for probing the local crystal structure of materials, including strontium silicides. numberanalytics.com This method utilizes a beam of electrons that, upon interacting with the crystalline lattice of a sample, produces a diffraction pattern. numberanalytics.com This pattern provides detailed information about the atomic arrangement within the crystal. numberanalytics.com

In the context of strontium silicides, electron diffraction is particularly useful for:

Phase Identification: Distinguishing between the various this compound phases that can coexist in a sample, such as SrSi, SrSi₂, and Sr₅Si₃. wikipedia.orgresearchgate.net Each phase possesses a unique crystal structure that generates a characteristic diffraction pattern. numberanalytics.com

Orientation Relationship: Determining the crystallographic orientation relationship between different phases or between a this compound film and its substrate. For instance, in-situ reflection high-energy electron diffraction (RHEED) is employed during molecular beam epitaxy (MBE) to monitor the growth of SrSi₂ layers on silicon substrates, ensuring specific crystallographic alignments.

Defect Analysis: Identifying and characterizing crystalline defects. numberanalytics.com Analysis of features in the diffraction pattern, such as peak broadening, can offer insights into the presence and nature of defects within the this compound lattice. numberanalytics.com

Different modes of electron diffraction, such as selected area electron diffraction (SAED) and nanodiffraction, allow for the analysis of specific areas of the sample, providing localized structural information. mpg.decityu.edu.hk The combination of electron diffraction with other techniques, like X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDS), provides a comprehensive understanding of the structural and compositional properties of strontium silicides.

High-Resolution Electron Microscopy (HREM) in this compound Structural Analysis

High-Resolution Electron Microscopy (HREM) is an advanced transmission electron microscopy (TEM) technique that provides direct imaging of the crystal lattice of materials at the atomic scale. jeol.com It allows for the visualization of atomic columns and their arrangement, making it an invaluable tool for the detailed structural analysis of strontium silicides. jeol.commpg.de

Key applications of HREM in the study of strontium silicides include:

Direct Visualization of Crystal Structures: HREM can produce images that correspond to the projected crystal structure, enabling the direct observation of the atomic arrangement in different this compound phases. jeol.com This is crucial for confirming crystal structures determined by diffraction techniques and for identifying local structural variations.

Interface Characterization: This technique is instrumental in examining the atomic structure of interfaces, such as the boundary between a this compound epitaxial film and the silicon substrate. researchgate.net The quality of this interface is critical for the performance of electronic devices.

Defect Imaging: HREM allows for the direct imaging of lattice defects, such as dislocations and stacking faults, providing detailed information about their structure and distribution within the crystal. jeol.com This is essential for understanding the impact of defects on the material's properties.

For accurate interpretation, HREM images are often compared with computer simulations based on theoretical models of the crystal structure. researchgate.net This comparison is necessary because the image contrast in HREM is highly sensitive to the specimen thickness and the microscope's imaging conditions. researchgate.net When combined with techniques like scanning transmission electron microscopy (STEM), particularly high-angle annular dark-field (HAADF)-STEM, a more comprehensive understanding of the structure and composition at the atomic level can be achieved. jeol.com

Defect Chemistry, Non-Stoichiometry, and Lattice Stability in Strontium Silicides

Identification and Characterization of Point Defects in this compound

Point defects, which are zero-dimensional imperfections in the crystal lattice, play a significant role in determining the properties of strontium silicides. mdpi.com These defects include vacancies (an empty atomic site), interstitials (an atom occupying a site that is normally vacant), and antisite defects (an atom of one type occupying a site normally occupied by another type). mdpi.com

In strontium silicides, the presence of point defects can be inferred from experimental observations and theoretical calculations. For instance, first-principles calculations have been employed to investigate the formation energies of various point defects in the β-Si₂Sr phase. researchgate.net Such calculations help to identify the most energetically favorable defects. researchgate.net

The characterization of point defects often involves a combination of experimental techniques and computational modeling:

Electrical and Thermal Transport Measurements: The presence of point defects can significantly influence the electrical resistivity and thermal conductivity of strontium silicides. For example, the substitution of strontium with elements like calcium (Ca) or barium (Ba) introduces point defects that lead to phonon-point defect scattering, thereby reducing the thermal conductivity. aip.org Similarly, creating Sr-deficiency in SrSi₂ can introduce defects that impact its thermoelectric properties. frontiersin.org

Spectroscopic Techniques: Techniques like Raman spectroscopy can be sensitive to the local structural distortions caused by point defects. nih.gov

Diffraction Techniques: While primarily used for determining the average crystal structure, analysis of diffraction peak profiles can provide information about the presence of defects. numberanalytics.com

Computational Modeling: Density functional theory (DFT) and other first-principles methods are powerful tools for calculating the formation energies and electronic structures of various point defects, providing insights into their stability and their effect on the material's properties. researchgate.netosti.gov

First-principles calculations have been instrumental in identifying the specific point defect responsible for the non-stoichiometry observed in the high-temperature polymorph of SrSi₂. osti.gov

Influence of Non-Stoichiometry on this compound Crystal Structures

Non-stoichiometry in strontium silicides refers to a deviation from the ideal integer ratio of strontium to silicon atoms in the crystal lattice. This phenomenon is closely linked to the presence of point defects. boisestate.edu For example, an excess or deficiency of strontium can lead to the formation of strontium vacancies or interstitials, respectively.

The influence of non-stoichiometry on the crystal structure of strontium silicides can be significant:

Phase Stability: Deviations from the ideal stoichiometry can affect the stability of different this compound phases. For instance, non-stoichiometric ratios can favor the formation of Sr-rich phases like Sr₅Si₃ or Si-rich phases like SrSi.

Lattice Parameters: The introduction of point defects due to non-stoichiometry can cause changes in the lattice parameters of the crystal. For example, strontium deficiency in SrTiO₃, a related perovskite material, leads to measurable changes in the lattice structure. boisestate.edu

Structural Transformations: In some cases, non-stoichiometry can induce phase transformations. First-principles calculations have examined the role of point defects in the structural phase transition of SrSi₂ and identified the defect responsible for the non-stoichiometry of the high-temperature polymorph. osti.gov

Secondary Phase Formation: At higher levels of non-stoichiometry, secondary phases may precipitate out. For example, in Sr-deficient SrZrO₃, a related perovskite, zirconium oxide precipitates when the strontium deficiency exceeds a certain limit. researchgate.net

Controlling the stoichiometry during synthesis is therefore crucial for obtaining the desired this compound phase and crystal structure. Techniques like energy-dispersive X-ray spectroscopy (EDS) are used to verify the compositional accuracy of synthesized materials.

Lattice Stability and Thermal Effects in this compound Intermetallic Compounds

The lattice stability of this compound intermetallic compounds is a critical factor that governs their formation, structure, and physical properties at different temperatures. osti.govresearchgate.net Computational studies, particularly those employing density functional theory (DFT), have been instrumental in investigating the lattice stability of various Sr-Si phases. researchgate.net These studies calculate the heats of formation for different crystal structures at various compositions to predict the most stable phases. researchgate.net

Key findings regarding lattice stability and thermal effects include:

Ground State Prediction: First-principles calculations have been used to predict the ground state of the Sr-Si system, identifying the most stable intermetallic compounds at low temperatures. osti.govresearchgate.net The results of these calculations are generally in good agreement with experimental observations. researchgate.net

Phase Transitions: Strontium silicides can undergo phase transitions at elevated temperatures. For example, SrSi₂ exists in a cubic form at low temperatures and transforms to a tetragonal structure at high temperatures. researchgate.net The stability of these different polymorphs is temperature-dependent. acs.org The formation of a metastable layered phase of SrSi₂ has also been observed at lower deposition temperatures in thin films. acs.org

Vibrational Properties and Thermal Expansion: The vibrational properties of the this compound lattice, which are related to the strength of the covalent Si-Si bonds, play a crucial role in their thermodynamic behavior. osti.govresearchgate.net These vibrations contribute to the total free energy and influence the thermal expansion of the material. osti.govresearchgate.net The thermal expansion mismatch between this compound and a substrate like silicon can induce strain and defects in thin film applications. rsc.org

Thermodynamic Properties: The thermodynamic properties of strontium silicides, such as their free energies, have been computed by considering electronic and vibrational contributions. osti.govresearchgate.net This information is essential for understanding phase equilibria and predicting the behavior of the Sr-Si system at different temperatures. osti.govresearchgate.net

Table of Thermally Induced Phase Information for this compound

PhaseCrystal SystemStabilityNotes
α-SrSi₂CubicLow TemperatureStable form at lower temperatures. researchgate.net
β-SrSi₂TetragonalHigh TemperatureForms at elevated temperatures. researchgate.net
Layered SrSi₂LayeredMetastableObserved in thin films deposited at lower temperatures (below 600 °C). acs.org
Sr₂SiOrthorhombicStableA stable intermediate phase in the Sr-Si system. researchgate.netresearchgate.net
Sr₅Si₃Tetragonal (Cr₅B₃-type)StableAnother stable intermediate phase. researchgate.net
SrSiOrthorhombic (CrB-type)StableA stable intermediate phase. researchgate.net

Defect Engineering Strategies for this compound Architectural Control

Defect engineering is the deliberate introduction and control of defects within a material's crystal structure to modify its properties and achieve desired functionalities. acs.org In the context of strontium silicides, defect engineering strategies are primarily aimed at controlling the material's architecture to optimize its performance for specific applications, such as thermoelectrics. acs.orgresearchgate.net

Key strategies for defect engineering in strontium silicides include:

Doping/Alloying: Introducing foreign atoms (dopants) into the this compound lattice is a common method to create point defects. researchgate.net For example, substituting strontium with isoelectronic elements like calcium (Ca) or barium (Ba) can introduce mass and strain fluctuations in the lattice, which enhances phonon scattering and reduces thermal conductivity. aip.org Similarly, doping with yttrium (Y) has been shown to enhance phonon-point-defect scattering. nih.gov This approach allows for the tuning of both electrical and thermal transport properties. aip.org

Control of Stoichiometry: Intentionally creating non-stoichiometric compositions, such as Sr-deficient SrSi₂, is another effective strategy. frontiersin.org The resulting vacancies or other point defects can act as scattering centers for phonons, thereby lowering the lattice thermal conductivity. frontiersin.org

Synthesis Process Control: The choice of synthesis method and the control of processing parameters can influence the type and concentration of defects. For example, techniques like arc-melting followed by spark plasma sintering or molecular beam epitaxy can be used to create bulk materials or thin films with controlled defect structures. aip.org The temperature during synthesis or post-synthesis annealing can also be used to control phase formation and defect concentrations.

Nanostructuring: Creating materials with nanoscale features, such as grain boundaries in polycrystalline samples, can introduce a high density of interfaces that effectively scatter phonons and reduce thermal conductivity. frontiersin.org

Microstructural Control in this compound Materials

The performance and properties of this compound (SrSi₂) materials are intrinsically linked to their microstructure. Control over features such as grain boundaries, crystallite size, and nanostructural architecture is critical for tailoring the material for specific applications. Research in this area focuses on manipulating these structural elements to optimize electronic, thermoelectric, and mechanical characteristics.

Grain Boundary Engineering in this compound Systems

Grain boundaries, the interfaces between adjacent crystallites in a polycrystalline material, can significantly influence its properties. In this compound systems, these boundaries can act as scattering sites for charge carriers, which can be detrimental to electrical conductivity.

A key challenge in the synthesis of this compound is the presence of residual oxygen, which can react to form strontium oxide (SrO). This oxide phase tends to segregate at the grain boundaries, creating resistive barriers that impede electrical transport. Effective grain boundary engineering in SrSi₂ often involves mitigating this oxide contamination. Strategies to control SrO formation include:

Gettering: Employing materials like titanium sponges within the reaction chamber to absorb trace oxygen, thereby preventing it from reacting with strontium.

Flux Additives: The use of additives such as calcium fluoride (B91410) (CaF₂) can lower the melting points and alter the chemical environment, which helps to reduce the formation of SrO.

While direct research on grain boundary engineering in SrSi₂ is specific, analogous strategies in other strontium-containing ceramics, like strontium titanate (SrTiO₃), highlight the potential of these approaches. In SrTiO₃, for example, the introduction of precursors has been shown to limit grain growth and reduce grain boundary barriers, leading to a significant increase in electrical conductivity. nih.gov Such processing strategies could provide a pathway to achieving higher charge mobility in polycrystalline this compound by creating cleaner, less resistive grain boundaries. nih.gov Polycrystalline SrSi₂ films naturally contain numerous grain boundaries due to their small grain size, which contributes to increased electrical resistivity compared to bulk counterparts. acs.org Therefore, controlling the chemistry and structure of these interfaces is a crucial aspect of materials design.

Crystallite Size Effects on this compound Structures

The size of the individual crystallites, or grains, within a this compound material has a profound effect on its physical properties. The relationship between crystallite size and material characteristics is often complex, involving a trade-off between desired electronic and thermal properties.

Heat treatment is a primary method used to control crystallite size. Studies on SrSi₂ films have shown that high-temperature annealing can promote the growth of cubic-phase grains. acs.org However, this can also lead to an increase in electrical resistivity. This effect is attributed to the fact that smaller crystal grains, while potentially beneficial for other properties, can increase the number of grain boundaries that scatter charge carriers and thus reduce carrier mobility. acs.org

Conversely, reducing the crystallite size to the nanoscale is a key strategy for enhancing thermoelectric performance by reducing thermal conductivity. In SrSi₂ films, the presence of nanosized grains, along with the precipitation of a layered phase within the cubic matrix, has been shown to effectively lower thermal conductivity. acs.org This "nanostructuring" approach is critical for improving the thermoelectric figure of merit.

The effect of crystallite size is a common theme in the study of other silicide materials as well. For instance, in gadolinium silicide (Gd₅Si₄), mechanical ball milling is used to systematically reduce the average crystallite size from bulk dimensions down to the nanometer scale (e.g., 13–43 nm). rsc.orgrsc.org This reduction in size directly influences the material's magnetic properties. rsc.orgrsc.org The average crystallite size in such nanostructured powders can be estimated from the broadening of X-ray diffraction (XRD) peaks using the Scherer or Williamson-Hall methods. rsc.orgrsc.orgresearchgate.net

Table 1: Example of Crystallite Size Control and Its Effect on Material Properties in a Silicide System (Gadolinium Silicide) Data presented as an illustrative example of principles applicable to silicide materials.

Milling Speed (rpm)Milling Time (min)Average Crystallite Size (nm)Key Property Change
20080~25Reduction in Curie temperature
200100~22Further reduction in Curie temperature
50020~18Significant peak broadening in XRD
50060~13Approach to single-domain magnetic regime
Source: Adapted from research findings on gadolinium silicide nanoparticles. rsc.orgrsc.org

This demonstrates that precise control over crystallite size, often achieved through methods like annealing or mechanical milling, is a powerful tool for tuning the structural and, consequently, the functional properties of silicide materials, including this compound.

Nanostructure Fabrication and Characterization for this compound

The fabrication of this compound with controlled nanoscale architectures is essential for exploring its novel properties and integrating it into advanced devices, particularly in fields like nanoelectronics and thermoelectrics. researchgate.net A variety of fabrication techniques, ranging from vapor deposition to solution-based methods, have been developed for metal silicides.

Fabrication Methods:

Molecular Beam Epitaxy (MBE): This technique allows for the controlled, epitaxial growth of SrSi₂ layers. Unlike simple vapor deposition, which can result in cracked films with multiple phases, MBE enables precise control over synthesis conditions to form high-quality, single-phase layers on silicon substrates. researchgate.net

Silicidation of Silicon Nanostructures: This bottom-up approach involves using pre-fabricated silicon nanowires as templates. A metal film (in this case, strontium) is deposited onto the Si nanowires, and a subsequent high-temperature annealing step initiates a solid-state reaction to form silicide nanowires. mundfab.eursc.org This method allows for the creation of high-density silicide nanowire arrays. rsc.org

Solution-Based Synthesis using Zintl Phases: Reactive Zintl phases, which contain silicon anions, can be used as precursors in solution-phase reactions to form silicon-based nanostructures. For example, sodium silicide (Na₄Si₄) can be reacted with a silicon-containing coordination complex at room temperature to produce crystalline silicon nanoparticles. rsc.org Similar principles could be applied to synthesize this compound nanostructures.

High-Energy Ball Milling: This mechanical method is effective for producing nanoparticles and nanocrystalline powders. rsc.orgrsc.org By varying milling parameters like speed and time, the final crystallite size can be tuned. rsc.org

Characterization Techniques:

Once fabricated, the structural and compositional properties of nanostructured this compound must be thoroughly characterized. Standard techniques include:

X-Ray Diffraction (XRD): Used to identify the crystalline phases present (e.g., SrSi₂, SrSi), determine lattice parameters, and estimate the average crystallite size from peak broadening. rsc.orgiaea.org

Electron Microscopy:

Scanning Electron Microscopy (SEM): Provides information on the surface morphology, particle shape, and size distribution of the nanostructures. researchgate.net

Transmission Electron Microscopy (TEM): Offers higher resolution imaging of the internal microstructure, including crystal structure, defects, and the atomic arrangement at interfaces. mundfab.euresearchgate.net

Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM or TEM, EDX is used for elemental analysis to confirm the chemical composition and stoichiometry of the fabricated silicide nanostructures. rsc.orgmundfab.eu

Table 2: Overview of Nanostructure Fabrication Methods for Silicides

Fabrication MethodDescriptionTypical Nanostructure
Molecular Beam Epitaxy (MBE)Controlled deposition of atomic or molecular beams onto a substrate in a high vacuum.Thin films, epitaxial layers. researchgate.net
Silicidation of Si NanowiresSolid-state reaction between a deposited metal film and a silicon nanowire template.Single-crystalline nanowires, heterostructures. rsc.org
Ball MillingMechanical attrition process that reduces particle size through high-energy collisions.Nanoparticles, nanocrystalline powders. rsc.org
Lithography & EtchingPatterning a substrate followed by etching to create nanostructures, then metal deposition and annealing.Nanowires, patterned nanostructures on a substrate. google.com
Source: Compiled from various research on metal silicide fabrication. rsc.orgresearchgate.netrsc.orggoogle.com

Through these fabrication and characterization techniques, researchers can engineer the microstructure of this compound at the nanoscale to unlock enhanced material properties.

Theoretical and Computational Research on Strontium Silicide

First-Principles Computational Approaches to Strontium Silicide

First-principles, or ab initio, methods are a class of computational techniques that rely on the basic laws of quantum mechanics, without the need for empirical parameters derived from experiments. arxiv.orgaps.org These methods have been extensively applied to various this compound systems to predict their properties with high accuracy. arxiv.orgmdpi.comgazi.edu.tr

Density Functional Theory (DFT) Applications in this compound Research

Density Functional Theory (DFT) is a powerful and widely used first-principles method for calculating the electronic structure of materials. mdpi.comchemrxiv.org DFT-based calculations have been employed to investigate a broad range of properties in this compound and its related compounds. arxiv.orgresearchgate.netnih.gov

Studies using DFT with the Generalized Gradient Approximation (GGA) have successfully optimized the lattice parameters of SrSi₂ and investigated its structural, elastic, and electronic properties under various pressures. researchpublish.comnoveltyjournals.comiosrjournals.org These calculations have been used to determine elastic constants (C11, C12, and C44), bulk modulus, and shear modulus, which indicate that SrSi₂ is mechanically stable and ductile. arxiv.orgnoveltyjournals.com DFT has also been applied to explore the effects of doping, for instance with yttrium (Y), revealing that such modifications can induce structural transitions and alter the electronic properties from semiconducting to metallic. aip.orgaip.org Furthermore, DFT has been used to study various phases within the Sr-Si system, including Sr₂Si and SrSi, calculating their heats of formation and electronic structures. researchgate.net The Vienna Ab initio Simulation Package (VASP) is a commonly used software for these DFT calculations. researchgate.netnih.gov

Ab Initio Calculations for this compound Systems

Ab initio calculations, a category that includes DFT, provide a foundational approach to understanding material properties from fundamental quantum principles. acs.orgnottingham.ac.uk These methods have been crucial in studying various this compound compounds, such as SrSi₂, Sr₂Si, and strontium aluminosilicates like Sr₂Al₂SiO₇ and SrAl₂Si₂O₈. mdpi.comgazi.edu.trnoveltyjournals.com For instance, ab initio studies on SrSi₂ have been performed to calculate its structural, thermophysical, acoustic, and optoelectronic properties. arxiv.org Such calculations predict that SrSi₂ is dynamically stable and possesses significant metallic bonding. arxiv.org In the broader context of silicides, ab initio methods have been used to investigate the thermoelectric properties of compounds like Sr₂Si and Sr₂Ge, combining DFT with semi-classical Boltzmann transport theory. researchgate.net These theoretical investigations are vital for predicting material behavior, such as the stability and electronic nature of different crystalline phases. mdpi.comresearchgate.net

Multi-Scale Modeling and Computational Materials Design for Strontium Silicides

Multi-scale modeling is an approach in computational materials science that connects phenomena across different length and time scales, from the quantum mechanical level to macroscopic properties. ipm.cznasa.gov This methodology is fundamental to computational materials design, which aims to accelerate the discovery and development of new materials by computationally assessing their properties before experimental synthesis. mssanz.org.aumpie.de

While specific multi-scale modeling studies focused exclusively on this compound are not extensively detailed in the provided results, the principles are highly relevant. For example, DFT and molecular dynamics (MD) simulations are key components of multi-scale modeling. researchgate.net The computational design process for a material like this compound would involve using first-principles calculations (like DFT) to understand atomic-level interactions and electronic properties. mpie.de This data can then inform larger-scale models, such as molecular dynamics or continuum mechanics, to predict material behavior like fracture, fatigue, or performance in a device. ipm.czrsc.org This integrated computational approach allows for the efficient exploration of how modifications, such as doping or alloying, can tune the properties of strontium silicides for specific applications, like thermoelectrics. mssanz.org.au

Electronic Structure Theory of this compound

The electronic structure of a material dictates its electrical, optical, and magnetic properties. For this compound, theoretical calculations have been pivotal in clarifying its complex electronic nature, which has been debated between being a narrow-gap semiconductor and a semimetal. researchgate.netresearchgate.netaip.org

Band Structure Analysis and Fermi Level Characteristics of this compound

Band structure calculations are used to visualize the allowed energy levels for electrons in a crystal. The position of the Fermi level (E_F), which marks the highest occupied energy level at absolute zero, determines whether a material is a metal, semiconductor, or insulator.

For SrSi₂, band structure calculations often show a complex behavior near the Fermi level. ijirset.com Some DFT-GGA calculations indicate that SrSi₂ is an indirect narrow-gap semiconductor, with the top of the valence band primarily composed of Si 3p states and the bottom of the conduction band determined by Sr 3d states. researchpublish.comiosrjournals.orgaip.orgresearchgate.net The calculated indirect band gap value from these studies is approximately 0.06 eV. researchpublish.comaip.org However, other calculations, also using GGA, suggest a semimetallic character, where the valence and conduction bands overlap slightly, leading to a sharp pseudogap at the Fermi level. nih.govresearchgate.netresearchgate.net This semimetallic state is characterized by the presence of Weyl nodes close to the Fermi level. arxiv.orgresearchgate.net The discrepancy often arises from the known tendency of standard DFT functionals to underestimate band gaps. researchgate.netarxiv.org

Calculated Electronic Properties of SrSi₂ Using GGA-DFT
PropertyDescriptionCalculated Value (eV)Source
Band CharacterIndirect Narrow-Gap Semiconductor- researchpublish.comaip.org
Band GapEnergy difference between valence and conduction bands0.059 - 0.0618 researchpublish.comaip.org
Valence Band MaximumPrimarily composed of Si 3p states- iosrjournals.orgaip.orgresearchgate.net
Conduction Band MinimumPrimarily composed of Sr 3d states- iosrjournals.orgaip.orgresearchgate.net
Alternative CharacterizationSemimetal with Weyl nodes near Fermi level- arxiv.orgresearchgate.net

Hybrid Functional Approaches for Electronic Structure Refinement in this compound

To overcome the limitations of standard DFT functionals like GGA, more advanced hybrid functionals are used. chemrxiv.orgucl.ac.uk These functionals, such as the Heyd–Scuseria–Ernzerhof (HSE) functional, incorporate a portion of exact Hartree-Fock exchange, which generally provides a more accurate description of electronic structures and band gaps. nih.govaip.orgaps.org

When applied to SrSi₂, hybrid functional calculations yield different results compared to GGA. One study using the HSE functional found that the Weyl crossings predicted by GGA vanish and a band gap opens up. researchgate.net Another investigation found that while the semimetal state remains, the separation between the Weyl nodes is considerably reduced compared to GGA results. nih.govresearchgate.net A recent study performed electronic structure calculations using the HSE functional with a standard mixing parameter and found a band gap of 71.8 meV. arxiv.org In a complementary experimental and theoretical work, the HSE functional was used to re-evaluate the properties of α-SrSi₂. aip.org By adjusting the mixing parameter to 18.7%, the calculated band gap was found to be 13.27 meV, which is in excellent agreement with the experimentally estimated value of 13.1 meV. aip.org This highlights the power of hybrid functionals in refining electronic structure calculations to more closely match experimental reality. aip.org

Comparison of Calculated SrSi₂ Band Gaps
Computational MethodMixing Parameter (α)Calculated Band Gap (meV)Source
GGA-PBE0%~0 (Semimetallic)
HSE (tuned)18.7%13.27 aip.org
HSE (standard)25%71.8 arxiv.org
TB-mBJN/A~26 arxiv.org

Charge Density Distribution and Bonding Analysis in this compound Compounds

Theoretical studies on this compound compounds reveal a complex bonding nature that combines covalent, ionic, and sometimes metallic characteristics, depending on the specific phase and structure. The bonding within the silicon substructures is predominantly covalent, while the interaction between strontium and silicon is largely ionic, consistent with the difference in their Pauling electronegativities. researchgate.net

In silicon-rich phases, strong covalent Si-Si bonds are a dominant feature, influencing the vibrational properties of the compounds. osti.gov For instance, in SrSi₂, analysis of the chemical bonding using the electron localization function and calculated charge densities shows covalent bonding within the polyanion of four-bonded silicon atoms. lookchem.com The structure of the cubic α-SrSi₂ phase features a three-dimensional network of three-covalently bonded silicon anions, which can be understood as being formed by breaking one-quarter of the bonds in pure silicon. acs.org This arrangement is consistent with the Zintl-Klemm concept, where strontium atoms donate their valence electrons to the more electronegative silicon atoms, forming a polyanionic framework (AE²⁺)[(3b)Si⁻]₂. d-nb.info

For high-pressure phases like the clathrate-I compound Sr₈Si₄₆, bonding analysis indicates the expected covalent interactions within the silicon network. mpg.deiaea.org However, it also reveals additional multi-center bonds between the strontium guest atoms and the silicon host framework, which contributes to an increasing metallic character under high-pressure conditions. mpg.deiaea.org This is visualized through techniques like the electron localizability indicator (ELI-D), which shows multi-atomic Sr-Si bonding interactions within the cages. mpg.de

First-principles calculations for various Sr-Si phases, including Sr₂Si, Sr₅Si₃, and SrSi, confirm that the bonding is primarily ionic. researchgate.net However, there is also evidence for the formation of directional covalent bonds between neighboring silicon atoms, particularly in the silicon-rich phases. researchgate.net In Sr₂Si, which has an orthorhombic structure, the bonding is primarily ionic, leading to semiconducting behavior. researchgate.net The analysis of charge distribution in polar intermetallic compounds like these is crucial for moving beyond simplified models like the Zintl-Klemm concept to understand the actual valence-electron distribution and effective atomic charges. rsc.org

Lattice Dynamics and Vibrational Studies of this compound

Phonon Dispersion Investigations in this compound

The lattice dynamics of this compound compounds have been investigated through theoretical calculations, providing insight into their structural stability and thermodynamic properties. Phonon dispersion calculations, which map the vibrational frequencies of the crystal lattice across the Brillouin zone, are essential for this understanding.

For the orthorhombic Sr₂Si phase (Pnma), phonon dispersion calculations have been performed using density functional perturbation theory (DFPT). materialsproject.org The absence of imaginary frequencies in the calculated phonon spectra for 2D Sr₂X (where X = Si, Ge, Sn) compounds suggests their dynamic stability. bsuir.by The vibrational properties of Sr-Si intermetallics are found to be heavily influenced by the presence or absence of strong covalent Si-Si bonds, a feature directly related to the connectivity of silicon ions in the crystal structure. osti.gov

In studies of ternary silicides like SrAlSi, phonon spectra calculations have been used to understand properties like superconductivity. aps.org These calculations show that the electron-phonon coupling strength, a key factor in BCS superconductivity, is related to specific phonon modes, such as the soft B₁g mode. aps.org The study of phonon behavior is also critical for understanding thermoelectric materials, where neutron scattering techniques can experimentally determine phonon dispersion and density of states (DOS). the-innovation.org Although specific neutron scattering data for binary strontium silicides is not detailed in the provided sources, the techniques are broadly applicable for validating theoretical phonon calculations. the-innovation.org

The Materials Project database includes calculated phonon dispersion and phonon density of states for Sr₂Si, computed using the PBEsol exchange-correlation functional within the Abinit code. materialsproject.org These computational tools provide a foundational understanding of the lattice vibrations that govern many of the material's thermal and electronic properties.

Quasi-Harmonic Approximations for Thermal Expansion in Strontium Silicides

The quasi-harmonic approximation (QHA) is a computational model used to study volume-dependent thermal effects in solids, such as thermal expansion. wikipedia.org It extends the harmonic approximation by allowing the phonon frequencies to be volume-dependent. wikipedia.orgresearchgate.net This approach is essential for predicting thermodynamic properties at finite temperatures from first-principles calculations. osti.govresearchgate.net

The QHA methodology involves calculating the Helmholtz free energy, which includes contributions from the static lattice energy and the vibrational energy of phonons, as a function of volume and temperature. wikipedia.orgarxiv.org By minimizing the Gibbs free energy at a given temperature and pressure, the equilibrium volume can be determined, which in turn allows for the calculation of the coefficient of thermal expansion. wikipedia.org

Theoretical studies on the Sr-Si system have employed the QHA to investigate the finite-temperature thermodynamic properties of stable and metastable intermetallic compounds. osti.govresearchgate.netresearchgate.net In this framework, the vibrational properties are first calculated within the harmonic theory, and then quasi-harmonic corrections are applied to account for the effects of thermal expansion. osti.govacs.org The total free energy of the compounds is computed by considering vibrational and electronic contributions, and sometimes weak anharmonic corrections. osti.govresearchgate.net This approach has been used to predict the ground state of the Sr-Si system and compare it with experimental results. osti.gov The application of QHA has been successful in describing thermal expansion in various materials, provided the anharmonicity is not excessively strong. researchgate.net

Thermodynamic Modeling of Strontium-Silicon Systems

CALPHAD Approach for Sr-Si Phase Diagram Reassessment

The CALPHAD (CALculation of PHAse Diagrams) method is a powerful computational technique for thermodynamic modeling of multicomponent systems. unicen.edu.arjst.go.jp It is used to develop thermodynamic databases and calculate phase diagrams by creating mathematical models that describe the Gibbs energy of each phase as a function of temperature, pressure, and composition. unicen.edu.aropencalphad.com

The Sr-Si binary system has been the subject of thermodynamic reassessment using the CALPHAD approach. researchgate.netresearchgate.net These assessments critically review available experimental data on phase equilibria and thermodynamic properties, such as standard enthalpies of formation. researchgate.net Based on this reviewed data, the thermodynamic descriptions of the Si-Sr system are optimized to achieve better agreement with experimental findings. researchgate.netresearchgate.net

In modeling the Si-Sr system, intermetallic compounds such as Sr₂Si, Sr₅Si₃, and SrSi are typically treated as stoichiometric phases, while SrSi₂ may be modeled as a non-stoichiometric phase to account for its observed solid solubility range. researchgate.netresearchgate.net The liquid phase can be described using different models, such as a random solution with its excess Gibbs energy represented by a Redlich-Kister polynomial, or an associate model that considers the presence of species like SrSi in the melt. researchgate.net These CALPHAD assessments provide a thermodynamically consistent dataset for the Sr-Si system, which is crucial for materials design and applications, such as the use of strontium in modifying Al-Si alloys. researchgate.netresearchgate.net

Computational Thermodynamics of Stable and Metastable Strontium Silicides

First-principles calculations, primarily based on density functional theory (DFT), are a cornerstone of computational thermodynamics, providing essential data for understanding the stability of various material phases. researchgate.net For the strontium-silicon system, these methods have been used to investigate the finite temperature thermodynamic properties of both stable and metastable intermetallic compounds. osti.govresearchgate.net

Researchers have performed DFT calculations to determine the heats of formation for numerous polymorphs across various compositions in the Sr-Si system. researchgate.net These calculations have considered stable phases identified experimentally—Sr₂Si, Sr₅Si₃, SrSi, and SrSi₂—as well as potential metastable structures. researchgate.netresearchgate.net The results for heats of formation have shown excellent agreement with available experimental data. researchgate.net

Such computational studies predict the ground state of the system by comparing the energies of different phases. osti.gov For example, while Sr₅Si₃ is observed experimentally at elevated temperatures, some calculations suggest it may not be part of the ground state at 0 K, being slightly less stable than a mixture of Sr₂Si and SrSi. researchgate.net The studies also explore the lattice stability of different polymorphs. SrSi₂ is known to have a stable cubic phase and a metastable layered phase, with DFT calculations confirming that their formation energies are competitive. acs.org The total free energies of the compounds are computed by including vibrational (phononic) and electronic contributions, often with quasi-harmonic corrections to account for thermal expansion. osti.govresearchgate.net This comprehensive approach allows for the prediction of phase stability at different temperatures and pressures, providing a deeper understanding of the Sr-Si phase diagram.

Molecular Dynamics and Monte Carlo Simulations in this compound Research

While first-principles calculations based on Density Functional Theory (DFT) provide fundamental insights into the electronic and structural properties of this compound, Molecular Dynamics (MD) and Monte Carlo (MC) simulations offer a complementary approach to explore the material's behavior over longer time and length scales. These methods are crucial for understanding dynamic processes, thermodynamic stability, and the influence of defects.

Molecular Dynamics simulations, in particular, have been employed to investigate the structural stability and atomic motion in this compound. In one study, MD calculations using a machine learning-derived interatomic potential were successful in reproducing the stable crystal structure of SrSi₂ that was initially predicted by first-principles methods. nii.ac.jp This validation is a critical step, as it demonstrates the potential's accuracy for use in more complex simulations. However, the same research noted that extending these simulations to model polycrystalline aggregates of this compound presents significant computational challenges. nii.ac.jp

A significant application of MD has been in studying the transport properties of amorphous this compound. Researchers have utilized ab initio Molecular Dynamics to investigate diffusivity. materialsproject.org By tracking the positions of atoms over time at a given temperature, the mean squared displacement (MSD) can be calculated, which provides a measure of atomic mobility. This is particularly important for understanding how the material might behave in non-crystalline states or under conditions where atomic diffusion is a key factor.

Monte Carlo methods have also played a role, albeit more indirectly, in the theoretical investigation of this compound. For instance, data from Green's-function Monte Carlo simulations, a high-accuracy quantum method, have been used as a benchmark to help refine and parameterize the hybrid functionals used in DFT calculations for narrow-gap semiconductors like α-SrSi₂. researchgate.netresearchgate.net This ensures that the foundational DFT calculations are as accurate as possible.

Although detailed studies focusing exclusively on large-scale MD or MC simulations of this compound are not widely published, the existing research highlights their potential. These simulation techniques are well-suited to investigate key phenomena identified in experimental and DFT studies, such as the dynamics of pressure-induced phase transitions, the kinetics of defect formation and migration, and the thermodynamic properties at finite temperatures.

Research Findings from Simulations

The primary findings from the application of these simulation methods to this compound research are centered on structural validation and atomic transport.

Structural Reproduction: MD simulations have successfully validated the stable crystallographic structure of SrSi₂, confirming the results obtained from static first-principles calculations. nii.ac.jp

Amorphous Phase Dynamics: Ab initio MD has been used to model the behavior of amorphous SrSi₂, providing data on atomic diffusion through the calculation of mean squared displacement. materialsproject.org

The table below summarizes the type of data generated from Molecular Dynamics simulations of this compound.

Simulation TypeInvestigated PropertyKey Finding
Machine Learning Potential MDStructural StabilityReproduced the known stable crystal structure of SrSi₂.
Ab initio Molecular DynamicsAmorphous Phase DiffusivityProvided Mean Squared Displacement (MSD) data to characterize atomic motion.

Advanced Characterization Methodologies for Strontium Silicide

Spectroscopic Techniques for Strontium Silicide Analysis

Spectroscopic methods are indispensable for probing the elemental composition, chemical bonding, and electronic states of this compound.

Electron Energy-Loss Spectroscopy (EELS) for Compositional and Electronic State Analysis

Electron Energy-Loss Spectroscopy (EELS) is a powerful technique, often integrated with a transmission electron microscope (TEM), used to analyze the elemental composition and electronic structure of materials at a high spatial resolution. thermofisher.comeels.info When a beam of electrons passes through a thin sample of this compound, some electrons lose energy through inelastic scattering. wikipedia.org The energy loss is characteristic of the elements present and their bonding environments.

EELS spectra can be divided into the low-loss and high-loss regions. wikipedia.org The low-loss region provides information about plasmon excitations, which are related to the valence electron density. The high-loss region exhibits core-loss edges, which arise from the ionization of inner-shell electrons. wikipedia.org These edges are unique to each element, allowing for elemental identification and quantification.

For silicides, the energy-loss near-edge structure (ELNES) of the silicon L-edge provides information about the chemical environment and bonding of silicon atoms. mpg.de Changes in the ELNES can indicate the formation of silicide phases. mpg.de For instance, studies on other metal silicides have shown that the formation of a silicide results in new features in the Si L-edge spectrum compared to that of silica (B1680970) (SiO₂). mpg.de This sensitivity makes EELS a valuable tool for identifying and characterizing this compound phases within a material. mdpi.com

Table 1: Key Information Obtainable from EELS Analysis of this compound

EELS Signal/RegionInformation Provided
Low-Loss SpectrumValence electron density, plasmon excitations
Core-Loss EdgesElemental composition, quantification
Si L-edge ELNESChemical environment of Si, silicide formation
Sr Core-Loss EdgesPresence and distribution of strontium

X-ray Photoelectron Spectroscopy (XPS) for Surface and Interfacial Chemistry of this compound

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the top 1–10 nm of a material's surface. mdpi.com This makes it particularly useful for studying the surface chemistry, oxidation, and interfacial reactions of this compound. The technique involves irradiating the sample with X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is characteristic of the element and its oxidation state.

In the context of this compound, XPS can be used to:

Confirm Stoichiometry: By analyzing the peak intensities of the Sr and Si core levels, the surface stoichiometry of the silicide can be determined.

Identify Chemical States: Shifts in the binding energies of the Sr 3d and Si 2p peaks can reveal the formation of this compound, as well as the presence of surface oxides (e.g., SrO, SiO₂) or other contaminants. Studies on related strontium-containing materials like strontium titanate (SrTiO₃) demonstrate the ability of XPS to distinguish different chemical environments of strontium. epj-conferences.orgresearchgate.net

Investigate Interfacial Reactions: XPS is employed to study the chemistry at the interface between this compound and other materials, for example, in thin-film applications. capes.gov.br

Challenges in XPS analysis of complex materials include the potential for overlapping peaks from different chemical species. For instance, in strontium-based perovskites, the Sr 3d signal can be broad due to similar chemical environments, requiring careful data analysis and fitting procedures. epj-conferences.org

In Situ and Operando Spectroscopic Investigations of this compound Reactions

In situ and operando spectroscopic techniques are crucial for understanding the dynamic changes that this compound undergoes during formation or in a reactive environment. mdpi.comacs.org These methods allow for the real-time monitoring of a material's properties under actual reaction conditions. researchgate.net

In situ XPS: By performing XPS analysis while a sample is being heated or exposed to a specific atmosphere, the formation of this compound from its precursors or its reaction with gases can be tracked. This provides insights into reaction mechanisms and kinetics.

In situ X-ray Absorption Spectroscopy (XAS): XAS is an element-specific technique that can probe the local atomic structure and oxidation state of a specific element within a material. aip.org It can be used in an in situ or operando mode to follow the structural and electronic changes in this compound during a chemical process. aip.orgkit.edu

These advanced techniques provide a more complete picture of the material's behavior than ex situ methods, which only analyze the material before and after a process. mdpi.com

Advanced Microscopy for this compound Microstructural and Surface Studies

Microscopy techniques are essential for visualizing the microstructure, morphology, and surface features of this compound from the micrometer to the atomic scale.

Transmission Electron Microscopy (TEM) for Microstructure and Nanostructure Characterization

Transmission Electron Microscopy (TEM) offers unparalleled spatial resolution for investigating the internal structure of materials. capes.gov.br For this compound, TEM can reveal:

Crystal Structure and Defects: High-resolution TEM (HRTEM) can image the atomic lattice of this compound, allowing for the identification of its crystal structure, orientation, and the presence of defects such as dislocations and grain boundaries. core.ac.uk

Phase Identification: Selected area electron diffraction (SAED) patterns obtained in the TEM provide information about the crystallographic phases present in the sample. This is critical for confirming the formation of specific this compound phases.

Interfacial Analysis: TEM is used to examine the interfaces between this compound and other materials in composites or layered structures, revealing the quality of the interface and any reaction layers that may have formed. researchgate.net

Nanostructure: For nanostructured this compound, TEM is indispensable for characterizing the size, shape, and distribution of nanoparticles or nanowires. semanticscholar.org

Combining TEM with EELS allows for correlative analysis, where the microstructure observed in TEM is directly linked to the elemental and chemical information provided by EELS at the nanoscale. mdpi.com

Scanning Electron Microscopy (SEM) for this compound Morphological Analysis

Scanning Electron Microscopy (SEM) is a widely used technique for examining the surface topography and morphology of materials. ontosight.ai In the study of this compound, SEM provides information on:

Particle/Grain Size and Distribution: The technique is used to determine the size and distribution of grains in polycrystalline this compound or particles in powder samples. ciqtekglobal.compdx.edu

Compositional Contrast: Using a backscattered electron (BSE) detector in the SEM, it is possible to obtain images with contrast that is dependent on the atomic number of the elements. This can help to distinguish between this compound phases and other components in a heterogeneous sample. ciqtekglobal.com

SEM is often one of the initial characterization steps, providing a macroscopic overview of the sample's morphology before more detailed analysis with techniques like TEM or XPS.

Scanning Tunneling Microscopy (STM) for Atomic-Scale Surface Topography and Electronic States

Scanning Tunneling Microscopy (STM) is a powerful technique for imaging surfaces at the atomic level, providing detailed information about both the geometric and electronic structure of materials. wikipedia.org In the context of this compound, particularly Sr/Si reconstructed surfaces, STM enables the direct visualization of atomic arrangements and the characterization of local electronic properties. arxiv.org

Investigations using Variable-Temperature Scanning Tunneling Microscopy (VT-STM) have been conducted on Sr/Si(100) surfaces to understand their geometric and electronic structures. researchgate.net These studies have successfully imaged the co-existence of different surface reconstructions, such as the Sr/Si(100)-2x3 and a newly identified Sr/Si(100)-2x6 structure. researchgate.netresearchgate.net High-resolution STM images allow for the development of precise geometric models of these surfaces. For instance, the Sr/Si(100)-2x3 and Sr/Si(100)-2x6 structures have been described by a dimer vacancy model. researchgate.net

The empty-state STM images of the Sr/Si(100)-2x3 surface have revealed phenomena similar to quantum corrals, arising from surface vacancies and phase boundaries. researchgate.netresearchgate.net By varying the STM scanning parameters, such as bias voltage, different aspects of the surface topography can be highlighted. researchgate.net

Beyond topography, STM is used in a spectroscopic mode (Scanning Tunneling Spectroscopy or STS) to probe the local density of states (LDOS) of the surface. wikipedia.org For the Sr/Si(100)-2x3 surface, STS measurements have confirmed a shift in the valence band minimum and have been used to study tip-induced band bending phenomena. researchgate.net These electronic measurements confirm that strontium atoms donate electrons to the silicon dimers, influencing their buckling state and widening the energy band gap. researchgate.net The ability to perform STS at different temperatures and on various substrate types (n-type and p-type silicon) provides a comprehensive understanding of the electronic landscape of this compound surfaces. researchgate.net

The table below summarizes typical parameters used in STM studies of Sr/Si surfaces.

ParameterValueApplicationReference
Bias Voltage 1.5 VImaging Sr/Si(100)-2x3 and 2x6 coexisting surfaces researchgate.netresearchgate.net
Tunneling Current 0.2 nAImaging Sr/Si(100)-2x3 and 2x6 coexisting surfaces researchgate.netresearchgate.net
Bias Voltage -1.5 VSelecting area for I-V curve collection on Sr/Si(100)-2x3 researchgate.net
Tunneling Current 0.1 nASelecting area for I-V curve collection on Sr/Si(100)-2x3 researchgate.net
Bias Voltage 0.8 VEmpty state imaging of Sr/Si(100)-2x3 researchgate.net
Tunneling Current 10 pAEmpty state imaging of Sr/Si(100)-2x3 researchgate.net

Atomic Force Microscopy (AFM) for Surface Morphology of this compound Films

Atomic Force Microscopy (AFM) is a versatile scanning probe microscopy technique for characterizing the surface morphology of thin films. nist.govpressbooks.pub Unlike techniques that require conductive samples, AFM can image both conducting and insulating materials, making it broadly applicable. spectraresearch.com For this compound films, AFM is primarily used to obtain three-dimensional topographic images, which yield critical information about the film's quality, including surface roughness, texture, and the presence of defects. pressbooks.pubspectraresearch.com

The operational principle of AFM involves scanning a sharp tip, attached to a flexible cantilever, across the sample surface. pressbooks.pub By detecting the forces between the tip and the surface, a detailed topographical map can be generated. pressbooks.pub Tapping mode AFM is commonly used for thin film characterization, as it minimizes lateral forces and reduces the risk of damage to the sample surface. spectraresearch.com

AFM analysis of this compound films allows for the quantitative measurement of surface roughness, typically reported as the root-mean-square (RMS) roughness. oxinst.com This parameter is crucial for applications where a smooth surface is required, and it provides feedback on the deposition or growth process. For example, studies on similar epitaxial thin films, such as strontium titanate (SrTiO₃) on silicon, have used AFM to demonstrate that specific growth strategies can produce atomically flat surfaces with RMS roughness as low as 0.11 nm. researchgate.net Similar characterization would be essential for optimizing the growth of this compound films for electronic applications.

The data obtained from AFM can reveal details about the film's growth mode, grain size, and the presence of features like pits or islands, which can impact device performance. nist.govspectraresearch.com By analyzing the surface morphology, researchers can refine process parameters to achieve desired film characteristics.

The following table illustrates the type of morphological data that can be obtained from AFM analysis of thin films.

MeasurementDescriptionSignificance for this compound Films
3D Topography High-resolution, three-dimensional rendering of the film surface.Visualizes the overall surface structure, including grains, terraces, and defects. spectraresearch.com
Surface Roughness (RMS) The root-mean-square average of the height deviations from the mean plane.Quantifies the smoothness of the film, a critical parameter for interface quality in electronic devices. oxinst.com
Feature Dimensions Measurement of the height, width, and depth of surface features.Characterizes crystallite size, pinholes, or other growth-related defects. nist.gov
Grain/Particle Analysis Statistical analysis of the size and distribution of grains on the film surface.Provides insight into the film's crystallinity and nucleation and growth mechanisms. oxinst.com

Functional Material Development and Application Oriented Research in Strontium Silicide

Strontium Silicide in Semiconductor Device Paradigms (Structural and Electronic Basis)

This compound (SrSi₂) has emerged as a material of interest in semiconductor technology due to its unique structural and electronic properties. It is considered a narrow-gap semiconductor, a class of materials with a small energy gap between their valence and conduction bands. iosrjournals.orgresearchgate.netresearchgate.net This characteristic makes them suitable for applications such as infrared detectors and thermoelectric devices. iosrjournals.org

The electronic structure of SrSi₂ has been a subject of various theoretical and experimental investigations. First-principles calculations based on Density Functional Theory (DFT) suggest that the top of the valence band is primarily determined by Si 3p states, while the bottom of the conduction band is composed of Sr 3d states. iosrjournals.orgaip.orgresearchgate.net At ambient pressure, calculations indicate that SrSi₂ is an indirect narrow-gap semiconductor. iosrjournals.orgaip.orgresearchgate.net Experimental measurements of electrical resistivity and Hall coefficient have estimated the band gap to be around 0.035 eV. researchgate.netaip.org However, some band structure calculations have also suggested a semimetallic character. researchgate.net The application of pressure has been shown to decrease the band gap, eventually leading to a metallic state at approximately 20 GPa. iosrjournals.org

Structurally, SrSi₂ crystallizes in a cubic system. researchgate.net The covalent bonding between silicon atoms in the SrSi₂ structure is a significant feature. researchgate.net The integration of this compound into semiconductor devices presents challenges, such as achieving low specific contact resistivity. This is influenced by factors like dopant concentration, silicide thickness, and interfacial defects. The thermal expansion mismatch between this compound and silicon substrates can induce strain and increase defect density, which can be addressed through techniques like graded doping profiles and post-annealing treatments.

Table 1: Calculated Electronic Properties of this compound

PropertyValueSource
Band Gap (Ambient Pressure)0.035 - 0.0618 eV iosrjournals.orgresearchgate.netaip.orgaip.org
Band Gap CharacterIndirect iosrjournals.orgaip.orgresearchgate.net
Pressure-Induced TransitionSemiconductor to Metal (~20 GPa) iosrjournals.org
Valence Band MaximumDominated by Si 3p states iosrjournals.orgaip.orgresearchgate.net
Conduction Band MinimumDominated by Sr 3d states iosrjournals.orgaip.orgresearchgate.net

This compound in Optoelectronic Device Architectures (Structural and Electronic Basis)

The potential of this compound in optoelectronic devices stems from its semiconducting nature and its optical properties. iosrjournals.orgsamaterials.com Materials with narrow band gaps are crucial for applications in infrared (IR) optoelectronics, including detectors and light emitters. iosrjournals.orgucl.ac.uk While materials like magnesium silicide (Mg₂Si) are indirect-gap semiconductors and thus not efficient light emitters, direct-gap silicides such as Sr₂Si are being explored for such applications. ucl.ac.uk

First-principles calculations have been employed to investigate the optical properties of SrSi₂. aip.org These studies, along with its electronic band structure, provide the foundation for its potential use in optoelectronic devices. iosrjournals.org The ability to tune the electronic and optical properties of materials is critical for device design. For instance, in other material systems like β-Ga₂O₃, doping with elements such as strontium is explored to modify the material's electrical and optical characteristics for enhanced device efficiency. nih.gov Similarly, the optical properties of thin films, such as the absorption coefficient and refractive index, are key parameters for their application in optoelectronic devices. researchgate.netinoe.rosciepub.com

The development of silicide films for optical storage has also been demonstrated, where the change in optical reflectivity after silicide formation is utilized. aip.org This highlights the broader potential of silicides in optical technologies. While direct applications of SrSi₂ in optoelectronic devices are still under investigation, its fundamental properties as a narrow-gap semiconductor suggest its relevance for future optoelectronic architectures. iosrjournals.orgresearchgate.net

Table 2: Potential Optoelectronic Applications and Relevant Properties of Silicides

ApplicationRelevant PropertyExample Material SystemSource
Infrared DetectorsNarrow Band GapThis compound (SrSi₂) iosrjournals.org
Light Emitting Diodes (LEDs)Direct Band GapThis compound (Sr₂Si) ucl.ac.uk
Optical StorageChange in Optical ReflectivityTransition Metal Silicides aip.org
PhotovoltaicsSemiconductor PropertiesSilicon Carbide (SiC) samaterials.com

This compound as a Catalyst in Advanced Chemical Processes (Reaction Mechanism Perspective)

This compound is utilized as a catalyst in various chemical reactions. The catalytic activity of materials is intrinsically linked to their surface properties and electronic structure. In catalysis, the reaction mechanism often involves several steps, including the adsorption of reactants onto the catalyst surface, the chemical transformation of the adsorbed species, and the desorption of the products. acs.org

For instance, in the hydrogen evolution reaction (HER), the mechanism can proceed through different pathways, such as the Volmer, Tafel, or Heyrovsky reactions, which involve the adsorption and combination of hydrogen atoms on the catalyst's active sites. acs.org While specific mechanistic studies on this compound as a catalyst are not extensively detailed in the provided context, the general principles of catalysis can be applied. The "Unified Reaction Valley Approach" is a computational method used to elucidate the detailed mechanism of catalytic reactions by analyzing the reaction path and identifying different phases of the chemical transformation. mdpi.com

The interaction of this compound with other molecules is governed by the formation of stable bonds. In high-temperature environments, silicides can exhibit excellent chemical stability and corrosion resistance, which are desirable properties for catalysts. samaterials.com For example, at high temperatures, materials like silicon carbide (SiC) can react with water vapor to form a protective silica (B1680970) scale, but this scale can also volatilize. researchgate.net Understanding such reactions is crucial for the application of silicide-based materials in high-temperature catalytic processes. The catalytic application of this compound is an area that benefits from a deeper understanding of its surface chemistry and reaction mechanisms under different process conditions.

Interfacial Engineering and Heterostructure Science with this compound

A significant application of this compound is its use as a template layer for the epitaxial growth of functional oxides, such as strontium titanate (SrTiO₃), on silicon (Si) substrates. rutgers.eduaip.orgcornell.edu The direct growth of oxides on silicon is often hindered by the formation of an amorphous silicon dioxide (SiO₂) layer at the interface, which disrupts the crystalline order. aip.orgcornell.edu

The process typically involves depositing a half monolayer of strontium metal onto a clean Si(001) surface at an elevated temperature (around 600-700 °C). rutgers.eduaip.orgcornell.educornell.edu This leads to the formation of a thin, epitaxial this compound layer. rutgers.eduaip.orgcornell.educornell.edu This silicide layer serves a crucial dual purpose: it protects the underlying silicon from oxidation and provides a crystalline template for the subsequent epitaxial growth of the oxide layer. rutgers.educornell.educornell.edu The formation of this submonolayer silicide is considered a critical step for successful oxide epitaxy. cornell.edu

Following the formation of the SrSi₂ template, the substrate is cooled, and additional layers, such as strontium oxide (SrO), can be grown epitaxially before the main functional oxide deposition. rutgers.educornell.edu This multi-step process, often carried out using molecular beam epitaxy (MBE), allows for the integration of complex oxides with the mature silicon technology platform. rutgers.eduaip.orgaip.org This technique has been successfully used to grow various epitaxial structures, including SrTiO₃ and (Ba,Sr)O, on silicon. aip.orgresearchgate.net

The chemical stability of the interface between this compound and the overgrown oxide layer, as well as the underlying silicon, is critical for the performance and reliability of the resulting heterostructure. cornell.eduresearchgate.net While the SrSi₂ template protects the silicon from immediate oxidation, the interface is not always thermodynamically stable, especially under subsequent processing conditions like high-temperature annealing. rutgers.eduaip.org

Studies have shown that at higher temperatures (e.g., above 550 °C), reactions can occur at the interface. researchgate.netaip.org For instance, when growing SrO on Si at 500 °C, strontium and oxygen can react with silicon to form a crystalline silicate (B1173343) with a composition close to Sr₂SiO₄. researchgate.net This silicate can be unstable and transform into another silicate phase, such as SrSiO₃, upon annealing. researchgate.net

In the case of SrTiO₃ growth, the composition of the interface is highly sensitive to the growth and annealing temperatures. rutgers.eduaip.org Insufficient oxygen during the deposition of SrTiO₃ can lead to the formation of amorphous alkaline-earth silicates and titanium silicide (TiSiₓ) at the interface during annealing. researchgate.net The formation of such interfacial reaction layers can degrade the epitaxial quality of the overgrown film. cornell.edu Therefore, careful control of the growth parameters is essential to maintain a sharp and stable interface in SrSi₂-based heterostructures.

When a thin film is grown epitaxially on a substrate with a different lattice constant, strain is induced in the film. This strain can significantly affect the film's properties and must be accommodated through various relaxation mechanisms. In epitaxial this compound films on silicon, strain arises from the lattice mismatch between SrSi₂ and Si.

One primary mechanism for strain relaxation is the formation of misfit dislocations at the interface between the film and the substrate. researchgate.net These dislocations are defects that accommodate the difference in lattice parameters, thereby relieving the strain in the film. The process of plastic deformation in thin films, including dislocation motion, is complex and can be influenced by the film's microstructure and thickness. psu.edu

In some cases, strain can induce surface reconstructions. For example, a strain-induced (2 × 1) reconstruction has been observed on the surface of CoSi₂/Si(111), which is related to the relaxation of strain. researchgate.net For compositionally graded films, such as La₁₋ₓSrₓMnO₃, a continuous change in the lattice parameter across the film thickness can provide a mechanism for strain relaxation. mdpi.com While specific studies on strain relaxation in SrSi₂ films are not extensively detailed in the provided context, the general principles of strain in epitaxial systems, including plastic deformation and the formation of misfit dislocations, are applicable. researchgate.netpsu.edu

Chemical Stability and Interfacial Reactions at this compound Heterojunctions

Doping and Alloying Strategies for Structural and Electronic Modulations in Strontium Silicides

Doping and alloying are critical strategies for tailoring the properties of strontium silicides, particularly for applications in fields like thermoelectrics. By introducing foreign atoms into the SrSi₂ lattice, it is possible to modulate its crystal structure and electronic characteristics.

The introduction of dopants into the this compound (SrSi₂) crystal lattice can induce significant structural changes, ranging from lattice parameter shifts to complete phase transitions. These modifications are fundamental to tuning the material's electronic and thermoelectric properties.

First-principles calculations and experimental studies have shown that doping at either the strontium (Sr) or silicon (Si) sites alters the crystal structure. For instance, doping α-SrSi₂ with isoelectronic impurities like magnesium (Mg), calcium (Ca), and barium (Ba) at the Sr site, or carbon (C), germanium (Ge), tin (Sn), and lead (Pb) at the Si site, affects the lattice due to differences in atomic radii and mass. aip.org Heavier elements generally cause a larger mass fluctuation, which is a key factor in reducing lattice thermal conductivity. aip.org

Specific examples of dopant-induced structural changes include:

Yttrium (Y) Doping: Substituting Sr with Y leads to a noticeable structural compression. As the concentration of Y increases, a structural transition from the cubic (P4₁32) to a tetragonal configuration is observed in Sr₀.₅Y₀.₅Si₂. aip.orgresearchgate.net This transition is accompanied by a shift from semiconducting to metallic behavior. aip.orgresearchgate.net

Gallium (Ga) Doping: First-principles calculations indicate that Ga is an energetically favorable p-type dopant for the Si site in α-SrSi₂. researchgate.net Experimental synthesis has confirmed that Ga can be successfully doped up to 1.0 at.%. researchgate.net

Aluminum (Al) Doping: Substituting Si with Al, which has a larger atomic radius, induces a negative chemical pressure, causing the lattice constant of SrSi₂ to increase with higher Al concentrations. frontiersin.org

Nickel (Ni) Doping: The substitution of Si with Ni in SrNiₓSi₂₋ₓ triggers a structural phase transition. At approximately x = 0.1, the compound changes from the cubic SrSi₂-type structure (space group P4₁32) to the hexagonal AlB₂-type structure (space group P6/mmm). arxiv.org This hexagonal structure remains stable for Ni concentrations between x = 0.1 and x = 0.7. arxiv.org

The table below summarizes the effects of various dopants on the crystal structure of this compound.

DopantSubstitution SiteKey Structural ImpactResulting Phase/SymmetryReference
Yttrium (Y) SrStructural compression; transition with increasing concentration.Cubic to Tetragonal (at 50% Y) aip.orgresearchgate.net
Gallium (Ga) SiEnergetically favorable substitution.α-SrSi₂ structure maintained up to 1.0 at.% Ga. researchgate.net
Aluminum (Al) SiLattice constant increases with concentration.Cubic SrSi₂ structure maintained within solubility limit. frontiersin.org
Nickel (Ni) SiPhase transition at ~10% Ni concentration.Cubic (P4₁32) to Hexagonal (P6/mmm) arxiv.org
Calcium (Ca) SrTuning of Weyl fermion state.Cubic SrSi₂ structure osti.gov
Barium (Ba) SrTransition from semimetal to gapped insulator.Cubic SrSi₂ structure osti.gov

This table is interactive. Click on the headers to sort the data.

Impurities, which are unintentionally introduced elements, can significantly affect the structural integrity and phase stability of materials, including silicides. Their presence can disrupt the crystal lattice, lead to the formation of secondary phases, and alter material properties. nasa.gov

In the context of complex systems where this compound may be a component, such as in metallurgical applications, the influence of impurities is critical. For example, in Al-Si casting alloys, impurities like iron (Fe) can form undesirable intermetallic phases. mdpi.comresearchgate.net The addition of strontium, which can form silicide-related compounds, alters the formation of these Fe-rich phases. mdpi.comosti.gov The interaction between Sr and impurities like phosphorus (P) or antimony (Sb) can also "poison" or reduce the effectiveness of Sr's primary role in modifying the silicon eutectic. moderncasting.com

Impact of Dopant Incorporation on this compound Crystal Structures

Fundamental Investigations of Superconductivity in Strontium Silicides (Mechanisms and Structural Context)

This compound (SrSi₂) itself is not a superconductor under ambient conditions. However, superconductivity can be induced through external pressure or chemical modification, linking its structural properties directly to this quantum phenomenon.

Theoretical works have predicted SrSi₂ to be a robust Weyl semimetal, a topological state of matter characterized by the presence of Weyl fermions. arxiv.orgresearchgate.net Although initial experimental studies did not find evidence of these Weyl fermions at ambient pressure, they revealed that applying external pressure evolves the electronic band structure. arxiv.org First-principles calculations combined with electrical transport measurements show that this pressure-induced evolution can induce Weyl fermions. arxiv.org Critically, a superconducting transition is observed at pressures exceeding 20 GPa, making the SrSi₂ system a valuable platform for studying the interplay between topological transitions and superconductivity. arxiv.org

Superconductivity also emerges in strontium silicides through chemical doping, particularly when it induces a structural phase transition. Research on the pseudo-binary silicide SrNiₓSi₂₋ₓ demonstrates that as Ni is substituted for Si, the crystal structure changes from the cubic SrSi₂-type to the hexagonal AlB₂-type. arxiv.org The superconducting phase appears specifically in the vicinity of this structural phase boundary (around x = 0.1), highlighting the crucial role of crystal structure in enabling superconductivity. arxiv.org

The mechanism of superconductivity in related silicides is an area of active research. In many unconventional superconductors, the pairing mechanism is not driven by the electron-phonon interactions described by the conventional Bardeen-Cooper-Schrieffer (BCS) theory. jps.jp Instead, factors like spin fluctuations, the presence of multiple orbitals (multiband systems), and unique crystal symmetries are considered. aps.orgwikipedia.org For some silicide superconductors, it has been found that they break time-reversal symmetry, a hallmark of unconventional superconductivity, which may arise from a multi-component order parameter allowed by the material's crystal point group. aps.org In doped strontium titanate, another strontium-based compound, it has been proposed that localized phonon modes attached to dopant defects could mediate the electron pairing that leads to superconductivity. arxiv.org These investigations into related materials provide a framework for understanding the potential mechanisms at play in the pressure- and dopant-induced superconductivity of strontium silicides.

This compound in Eutectic Modification of Aluminum-Silicon Alloys (Metallurgical Role)

Strontium is a crucial element used in metallurgy to modify the microstructure of aluminum-silicon (Al-Si) casting alloys, thereby enhancing their mechanical properties. researchgate.net In unmodified hypoeutectic and eutectic Al-Si alloys, the silicon phase solidifies into coarse, acicular (needle-like) plates, which act as stress concentration points and lead to poor ductility and fracture toughness. google.comnih.gov The addition of small amounts of strontium, typically in the range of 80 to 250 ppm, transforms this coarse, plate-like silicon into a fine, fibrous, or lamellar network. nih.govtotalmateria.commdpi.com This process is known as "modification."

Strontium is often introduced into the aluminum melt using master alloys, such as Al-Sr alloys. mdpi.com While strontium-silicon-aluminum master alloys containing SrSi₂ have been used, they are less common now because intermetallic phases like SrSi₂ have high melting points and dissolve slowly at typical aluminum processing temperatures. google.com

The mechanism of modification is complex and involves strontium altering the nucleation and growth of the eutectic silicon. Two primary theories are:

Impurity Induced Twinning (IIT): This model suggests that Sr atoms are adsorbed at the growth steps of the silicon crystals, promoting the formation of multiple twins. This twinning disrupts the normal plate-like growth habit, forcing the silicon to grow in different crystallographic directions and resulting in a more fibrous morphology. researchgate.net

Growth Restriction: This theory posits that Sr atoms segregate at the solid-liquid interface, restricting the growth of the silicon phase. researchgate.net

Advanced atomic-resolution studies have shown that strontium co-segregates with aluminum and silicon within the eutectic Si phase. researchgate.net This co-segregation appears in two forms: nanometer-thin rods that promote twinning (supporting the IIT mechanism) and more extended structures that restrict crystal growth. researchgate.net Therefore, both mechanisms likely play a role in the modification process.

The benefits of this microstructural change are significant. The refined eutectic structure eliminates the crack-initiating coarse plates, leading to a substantial improvement in the alloy's ductility, elongation, impact strength, and ultimate tensile strength. researchgate.netmdpi.comresearchgate.net

The table below shows the effect of strontium modification on the properties of an Al-Si alloy.

PropertyUnmodified AlloyStrontium-Modified AlloyReference
Eutectic Si Morphology Coarse, acicular platesFine, fibrous network nih.govresearchgate.net
Elongation at Rupture ~3%~6% mdpi.com
Ultimate Tensile Strength ~300 MPa~350 MPa mdpi.com
Corrosion Resistance LowerHigher (forms stable passive layer) nih.gov

This table is interactive. Click on the headers to sort the data.

Future Research Trajectories and Addressing Challenges in Strontium Silicide Science

Challenges in Scalable Synthesis and Controlled Growth of Strontium Silicides

The production of high-quality strontium silicide materials in commercially viable quantities remains a primary challenge. Current synthesis methods, while effective at the laboratory scale, face obstacles in terms of scalability, purity control, and cost-effectiveness.

Solid-state reaction, a common method involving the high-temperature reaction of strontium and silicon powders, requires prolonged heating (8-12 hours) at high temperatures (900–1200°C) within a controlled inert atmosphere to prevent the formation of oxide impurities that degrade the material's purity. Exceeding these temperatures can lead to the formation of undesirable secondary phases like Sr₅Si₃. The reliance on inert gases and energy-intensive heating contributes to high costs and challenges in scaling up production. mdpi.com

For electronic applications, thin-film deposition techniques are critical. Methods such as Chemical Vapor Deposition (CVD) offer potential for scalability but often provide limited control over the final morphology and dimensions of the nanostructures. nih.gov Furthermore, CVD processes may rely on hazardous precursor gases like silane. Physical Vapor Deposition (PVD) methods, including molecular beam epitaxy (MBE) and sputtering, offer more precise control over film thickness and purity. asianjournalofphysics.com However, controlling the specific crystal phase (polymorph) of the resulting film is a significant challenge. For instance, sputtering SrSi₂ can yield a stable cubic phase above 700°C or a metastable layered phase below 600°C. acs.org At intermediate temperatures, the formation energies of these phases compete, making it difficult to produce a single, desired phase consistently. acs.org

Table 1: Key Challenges in this compound Synthesis

Synthesis Method Key Challenges References
Solid-State Reaction High temperatures and long duration required; Need for inert atmosphere to prevent oxidation; Risk of secondary phase formation (e.g., Sr₅Si₃); High energy and gas handling costs hinder scalability. mdpi.com
Chemical Vapor Deposition (CVD) Limited control over morphology and dimensions; Use of potentially hazardous precursors. nih.gov
Physical Vapor Deposition (PVD) Difficulty in controlling the desired crystal polymorph; Phase stability competition at certain deposition temperatures. asianjournalofphysics.comacs.org

Advancements in Theoretical Prediction and Experimental Validation of this compound Behavior

Theoretical modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for accelerating the discovery and understanding of this compound properties. researchgate.netresearchgate.net DFT calculations allow researchers to predict the electronic band structures, thermodynamic stability, and potential for exotic quantum phenomena in these materials. For example, theoretical studies have successfully predicted that SrSi₂ may behave as a Weyl semimetal and host unusual double Weyl fermions. acs.org These calculations have also been used to understand the competitive formation energies of different SrSi₂ polymorphs, which aligns with experimental observations during thin-film growth. acs.org

Experimental validation is crucial to confirm these theoretical predictions. Advanced characterization techniques are employed to analyze the synthesized materials:

X-ray Diffraction (XRD) is the standard for identifying the crystal structure and phase composition. researchgate.netresearchgate.net

Electron Microscopy (TEM and SEM) provides high-resolution imaging of the material's morphology, crystal quality, and the integrity of interfaces in layered device structures. ontosight.airesearchgate.net

Differential Thermal Analysis (DTA) is used to investigate phase transitions and construct accurate phase diagrams. researchgate.netresearchgate.net

Knudsen Effusion Mass Spectrometry (KEMS) allows for the experimental determination of thermodynamic data, such as enthalpies of formation, providing a direct comparison to DFT-calculated values. researchgate.net

The synergy between theoretical prediction and experimental validation accelerates the research cycle, enabling a more targeted approach to designing new this compound materials with desired properties.

Exploration of Novel this compound Compositions and Polymorphs

Research into the strontium-silicon system has revealed a variety of stable compounds, including Sr₂Si, Sr₅Si₃, SrSi, and SrSi₂. researchgate.netresearchgate.net A key area of future research is the exploration of polymorphism and the synthesis of entirely new compositions.

SrSi₂ is known to be dimorphic, with a low-temperature cubic phase (α-SrSi₂) and a high-temperature tetragonal phase (β-SrSi₂). researchgate.netresearchgate.net Additionally, a metastable layered structure can be formed in thin films, and high-pressure synthesis can produce novel phases such as orthorhombic SrSi₆. acs.orglookchem.com Each of these polymorphs possesses distinct electronic and physical properties, offering a route to tune material performance.

Beyond the binary system, researchers are exploring novel ternary and even more complex silicide compositions. The introduction of a third element can dramatically alter the material's properties. Examples of this exploration include:

Ternary Compounds: The synthesis of new crystalline structures like SrMgSi₂ and strontium germanium silicides (SrGe₁-xSix) opens up new avenues for material design. researchgate.net

Zintl Phases: Using metal fluxes during synthesis can produce complex Zintl phases, which are compounds with unique bonding characteristics.

Framework Precursors: this compound compounds like Cmcm-SrSi₈ are being investigated as potential precursors for creating new, low-density allotropes of pure silicon by chemically removing the strontium atoms. aip.org

Doping and Defect Engineering: Intentionally introducing elemental dopants or creating strontium deficiencies in the crystal lattice is another powerful strategy to tune electronic and thermoelectric properties. researchgate.net

Table 2: Known Phases and Polymorphs in the Strontium-Silicon System

Compound Formula Crystal System (Common Polymorph) Key Characteristics References
This compound Sr₂Si Orthorhombic (PbCl₂) Intermediate phase in the Sr-Si system. researchgate.netresearchgate.net
This compound Sr₅Si₃ Tetragonal (Cr₅B₃) Intermediate phase, can form as a secondary phase at high temperatures. researchgate.netresearchgate.net
This compound SrSi Orthorhombic (CrB) Intermediate phase. researchgate.netresearchgate.net
Strontium Disilicide α-SrSi₂ Cubic Low-temperature, semimetallic phase. acs.orgresearchgate.netresearchgate.net
Strontium Disilicide β-SrSi₂ Tetragonal High-temperature phase. researchgate.netresearchgate.net
Strontium Disilicide Layered SrSi₂ - Metastable phase formed in thin films at lower temperatures. acs.org
Strontium Hexasilicide SrSi₆ Orthorhombic High-pressure synthesis phase. lookchem.com

Integration of this compound into Emerging Functional Material Systems

A significant driver for this compound research is its potential for integration with silicon-based technology. Its compatibility with silicon makes it an attractive material for creating novel functional systems.

In semiconductor technology , strontium silicides serve as critical interface layers. They can act as a protective coating on silicon surfaces and are particularly important as buffer layers for the epitaxial (single-crystal) growth of functional oxides, such as strontium titanate (SrTiO₃), directly on a silicon substrate. researchgate.net This process often involves an initial SrO-assisted deoxidation of the silicon, which forms a thin this compound layer at the interface. researchgate.netacs.org This interfacial layer is the foundation for integrating materials with advanced properties like ferroelectricity and ferromagnetism into conventional silicon electronics. researchgate.net

In the field of thermoelectrics , which involves converting waste heat into useful electrical energy, SrSi₂ is a promising candidate made from earth-abundant and non-toxic elements. researchgate.netaip.org A key research direction is the creation of composite materials. For example, integrating the semimetallic cubic phase and the metallic layered phase of SrSi₂ into a single nanostructured film has been shown to significantly enhance the thermoelectric figure of merit (ZT), a measure of conversion efficiency, compared to the pure bulk material. acs.org

Furthermore, the semiconducting and optical properties of this compound make it a material of interest for optoelectronic devices, such as light-emitting diodes (LEDs) and photodetectors. lookchem.com

Investigations into Long-Term Stability and Degradation Mechanisms of Strontium Silicides

For any practical application, the long-term stability and reliability of the material are paramount. Research in this area focuses on understanding and mitigating the mechanisms that cause this compound to degrade over time.

A primary concern is oxidation , as silicides are prone to reacting with oxygen, especially at elevated operating temperatures. unit.no This can degrade the material's purity and performance. In thermoelectric modules, which operate at high temperatures, oxidation is a major failure mode. unit.no The material's reactivity with moisture is also a concern, as this compound can react slowly with water. This necessitates effective encapsulation to protect devices operating in ambient environments.

Thermal degradation is another challenge, particularly for thin films. At high temperatures, uniform silicide films can undergo a process called agglomeration, where the film breaks up into isolated islands, severely compromising the electrical integrity of a device.

The stability of interfaces is critical in multi-layered systems. In devices, diffusion and chemical reactions between the this compound layer and adjacent materials can lead to the formation of new, unintended phases, which can degrade performance over time. researchgate.netsemi.ac.cn This is a known failure mechanism in related silicon-based systems, such as all-solid-state batteries. tue.nl Finally, in applications like thermoelectric generators that undergo repeated heating and cooling, mechanical failure from thermal cycling, such as the formation of cracks, is a significant degradation pathway that must be addressed. unit.noresearchgate.net

Q & A

Q. What are the primary synthesis methods for strontium silicide, and how do processing parameters influence phase purity?

this compound synthesis typically involves solid-state reactions, vapor deposition, or rapid thermal processing (RTP). For example, RTP at 800–1000°C has been used to form silicide phases in analogous systems (e.g., cobalt silicide), where annealing temperature critically impacts phase composition and interfacial properties . Solid-state sintering may require precise stoichiometric ratios of Sr and Si, with contamination risks from silicide-boride phases or unreacted precursors if temperature profiles deviate . Phase purity should be verified via XRD and EDS to confirm the absence of secondary phases (e.g., titanium silicide or borides) .

Q. Which characterization techniques are most effective for analyzing this compound’s structural and compositional properties?

X-ray diffraction (XRD) is essential for identifying crystallographic phases, while energy-dispersive X-ray spectroscopy (EDS) provides localized compositional data. For instance, XRD analysis in TiB₂-silicide composites revealed the absence of unintended silicide phases, highlighting the importance of cross-referencing with thermodynamic data (e.g., melting points of chromium/molybdenum silicides) to validate results . Atomic coordinates and displacement parameters from refined XRD data (Table 4 in ) can further resolve structural ambiguities .

Q. How does this compound’s electronic structure influence its application in optoelectronic devices?

this compound’s bandgap and defect states determine its utility in luminescent materials. For example, doped variants like (Sr₀.₆₂₅Ba₀.₃₇₅)₂MgSi₂O₇:Eu²⁺,Dy³⁺ exhibit persistent luminescence due to trap states created by dysprosium, enabling applications in optical sensors . Photoluminescence efficiency depends on dopant concentration and annealing conditions, which can be optimized via combinatorial synthesis and time-resolved spectroscopy .

Advanced Research Questions

Q. What mechanisms govern interfacial reactions between this compound and semiconductor substrates (e.g., SiC or Si)?

Interfacial reactions are driven by diffusion kinetics and thermodynamic stability. In cobalt silicide/4H-SiC systems, annealing at 1000°C formed ohmic contacts to n-type SiC but rectifying interfaces with p-type, attributed to differences in Schottky barrier heights and dopant activation . For this compound, analogous studies require in situ TEM to track phase evolution and contact resistivity measurements (e.g., transfer length method) to quantify interfacial electronic properties .

Q. How can phase instability in this compound-based composites be mitigated during high-temperature processing?

Phase instability often arises from competing reactions with additives (e.g., borides) or substrate interactions. In TiB₂-silicide systems, liquid-phase sintering at 1450–2030°C activated densification but risked forming low-melting-point silicides (e.g., chromium silicide). Mitigation strategies include:

  • Using inert atmospheres to suppress oxidation.
  • Pre-alloying Sr-Si precursors to reduce interfacial reactivity .
  • Computational modeling (e.g., CALPHAD) to predict phase equilibria .

Q. What are the challenges in achieving low specific contact resistivity (ρc) in this compound-based semiconductor devices?

Contact resistivity depends on dopant concentration, silicide thickness, and interfacial defects. For SOI devices, degenerate doping (~10²⁰ cm⁻³) in silicon layers minimizes ρc by reducing Schottky barriers . However, Sr silicide’s thermal expansion mismatch with substrates may induce strain, increasing defect density. Solutions include graded doping profiles and post-annealing stress-relief treatments .

Q. How do this compound nanophosphors compare to other rare-earth-doped materials in sensitivity and stability for optical detection?

this compound nanophosphors (e.g., Sr₂MgSi₂O₇:Eu²⁺,Dy³⁺) exhibit superior chemical stability compared to organic fluorophores, with tunable emission via cation substitution (e.g., Ba²⁺ for Sr²⁺) . However, their quantum yield may lag behind YVO₄:Eu³⁺ or SrAl₂O₄:Eu²⁺ systems. Accelerated aging tests under humidity/temperature cycles can assess long-term stability for in vivo applications .

Methodological Guidance

Q. How should researchers address contradictions in phase identification data between XRD and EDS?

Discrepancies may arise from amorphous phases, surface contamination, or preferential grain orientation. To resolve this:

  • Perform high-resolution TEM to detect nanocrystalline/amorphous regions.
  • Use complementary techniques like Raman spectroscopy or electron backscatter diffraction (EBSD).
  • Cross-validate with thermodynamic simulations (e.g., FactSage) to identify metastable phases .

Q. What experimental design considerations are critical for replicating silicide-based device fabrication?

  • Substrate preparation: Ultrahigh-vacuum conditions reduce oxygen contamination during deposition .
  • Annealing protocols: RTP with controlled ramp rates prevents delamination or interfacial void formation .
  • In situ monitoring: Ellipsometry or pyrometry ensures real-time temperature/phase control .

Q. How can multi-isotope tracing (e.g., strontium-zirconium) enhance provenance studies of silicide materials?

Strontium isotope ratios (⁸⁷Sr/⁸⁶Sr) combined with zirconium trace elements can differentiate geological sources or synthetic pathways. This approach is particularly valuable for archaeological materials but requires high-precision mass spectrometry and machine learning-based geochemical mapping .

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